molecular formula C9H7ClFN3 B13286700 3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B13286700
M. Wt: 211.62 g/mol
InChI Key: OBSNRUCIWHDMTJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-chloro-4-fluoroaniline with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 2-chloro-4-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its versatility in undergoing various chemical reactions make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H7ClFN3

Molecular Weight

211.62 g/mol

IUPAC Name

5-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7ClFN3/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

OBSNRUCIWHDMTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=NN2)N

Origin of Product

United States

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